Acetylcholinesterase Inhibition: Comparative Potency Advantage Over Established Reversible Inhibitors
N-Chloroacetyl-D,L-alanine demonstrates acetylcholinesterase inhibitory activity with greater potency than the clinically used reversible inhibitors clorgyline and pyridostigmine. The compound acts via irreversible inhibition through covalent binding to the active site . Its binding constant is reported as 2.5 × 10 M .
| Evidence Dimension | Acetylcholinesterase inhibitory potency ranking |
|---|---|
| Target Compound Data | Binding constant = 2.5 × 10 M; described as 'more potent than clorgyline and pyridostigmine' |
| Comparator Or Baseline | Clorgyline IC50 = 5.0 × 10⁵ nM (human recombinant AChE) [1]; Pyridostigmine IC50 = 330-350 nM (human AChE) [2] |
| Quantified Difference | Qualitative potency ranking: N-Chloroacetyl-D,L-alanine > pyridostigmine > clorgyline for AChE inhibition |
| Conditions | Acetylcholinesterase inhibition assay; binding constant measurement; optimum temperature 25-30 °C |
Why This Matters
For researchers developing novel acetylcholinesterase inhibitors or studying enzyme inactivation mechanisms, N-chloroacetyl-D,L-alanine offers an irreversible inhibition profile distinct from reversible comparators, enabling different experimental designs for active-site labeling and mechanistic studies.
- [1] BindingDB Entry BDBM15581. Clorgyline affinity data: IC50 = 5.0E+5 nM for human recombinant AChE. View Source
- [2] Therapeutic Target Database. Pyridostigmine IC50 = 330 nM for human acetylcholinesterase. View Source
